molecular formula C6H10ClNO B1446386 3-Azabicyclo[3.1.1]heptan-6-one CAS No. 1420793-66-3

3-Azabicyclo[3.1.1]heptan-6-one

Cat. No.: B1446386
CAS No.: 1420793-66-3
M. Wt: 147.6 g/mol
InChI Key: LBVGWIKTJNGJKZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[311]heptan-6-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.1]heptan-6-one typically involves a multi-step process. One efficient method includes the reaction of cyclobutanone with N,N-bis-(methoxymethyl)benzylamine and chlorotrimethylsilane in acetonitrile at 40°C . This reaction proceeds through the formation of an intermediate, which is then further processed to yield the desired bicyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

3-Azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.1]heptan-6-one and its derivatives involves interactions with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the functional groups present in the derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.1]heptan-6-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which provides distinct reactivity and potential for derivatization. This makes it a valuable compound in the synthesis of novel molecules with diverse applications.

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-5(6)3-7-2-4/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNUZDIUQQCLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What makes 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one a promising building block for medicinal chemistry?

A1: The research highlights two key features of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one that make it attractive for drug development []:

  • Efficient Synthesis: The compound can be synthesized in just two steps with high yields, making it readily accessible for further modification [].
  • Conformationally Restricted Structure: The bicyclic structure of the compound can lead to derivatives with well-defined shapes, potentially enhancing target selectivity and improving pharmacological properties [].

Q2: What is the significance of being able to selectively derivatize the cyclobutane ring in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one?

A2: The ability to selectively derivatize the cyclobutane ring allows chemists to introduce various functional groups at specific positions []. This control over structure is crucial for exploring structure-activity relationships (SAR). By systematically modifying the molecule and evaluating the resulting changes in biological activity, researchers can optimize the compound for desired properties, such as potency and selectivity.

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